

# Kinome Profiling of Crizotinib Reveals Multi-Kinase Inhibition and Informs Selectivity

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## Compound of Interest

Compound Name: *Ros1-IN-2*

Cat. No.: *B15580665*

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative overview of the kinome profile of crizotinib, a clinically approved inhibitor of the ROS1 receptor tyrosine kinase, alongside other kinase targets. Experimental data and detailed methodologies are presented to offer a comprehensive resource for evaluating its performance and selectivity.

Crizotinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations, including ROS1 rearrangements. [1][2] Kinome profiling, which assesses the activity of an inhibitor against a wide range of kinases, is crucial for elucidating its selectivity, predicting potential off-target effects, and understanding mechanisms of resistance.

## Quantitative Kinase Inhibition Profile of Crizotinib

The inhibitory activity of the two enantiomers of crizotinib, (R)-crizotinib and (S)-crizotinib, has been assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data indicates that both enantiomers potently inhibit several key oncogenic kinases, with the (S)-enantiomer generally exhibiting greater potency.[1]

Kinase Target	(R)-Crizotinib IC50 (nM)	(S)-Crizotinib IC50 (nM)
ROS1	3.5	1.7
ALK	23.4	10.8
MET	8.2	4.1
AXL	15.6	7.5
FLT3	120	55
FES	28	13
LCK	>1000	>1000
SRC	>1000	>1000

Data presented in this table is a representative summary from publicly available research and may vary based on specific experimental conditions.[\[1\]](#)

## Experimental Protocols

The determination of in vitro kinase inhibition profiles is essential for characterizing the selectivity of inhibitors like crizotinib. A common method employed for this purpose is the LanthaScreen™ Eu Kinase Binding Assay.

### In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase of interest. It is a competitive binding assay that utilizes a fluorescently labeled ATP-competitive ligand (tracer) and a europium-labeled anti-tag antibody.

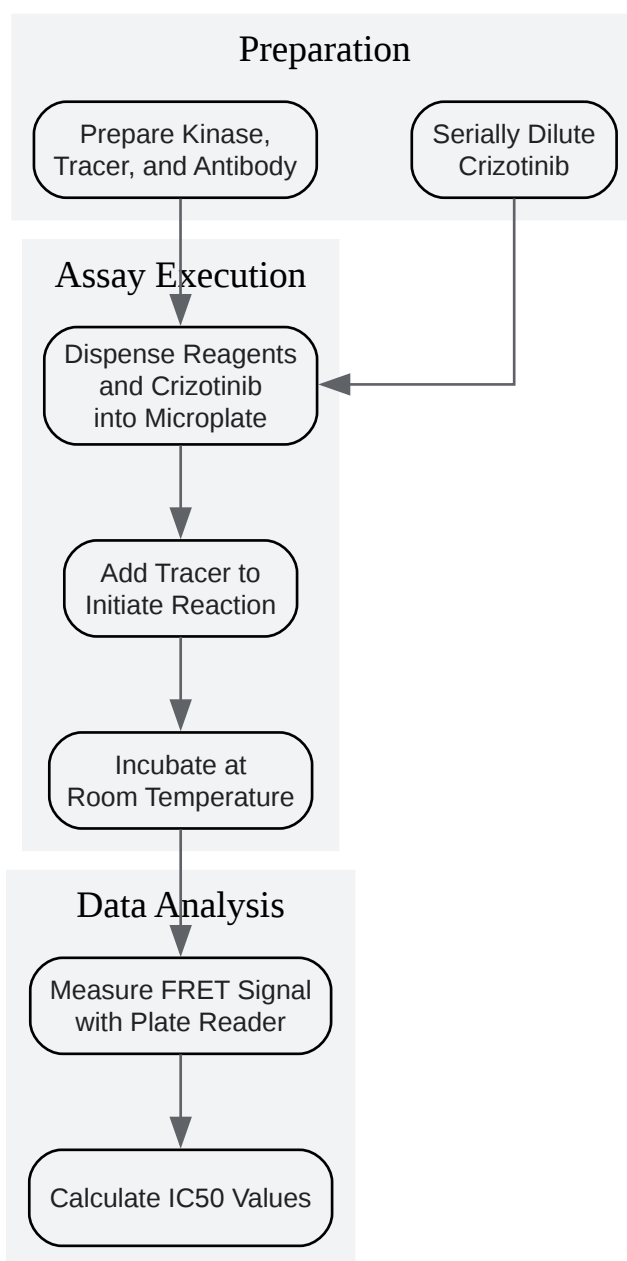
Materials:

- Recombinant human kinases

- Fluorescently labeled ATP-competitive tracer specific for the kinase group
- Europium-labeled anti-tag antibody
- Crizotinib (or other test inhibitors)
- Modified HEPES buffer

Procedure:

- Reagent Preparation: The kinase, tracer, and antibody are prepared in a modified HEPES buffer.
- Compound Dilution: Crizotinib is serially diluted to create a range of concentrations for IC<sub>50</sub> determination.
- Assay Plate Setup: The diluted crizotinib, kinase, and europium-labeled antibody are added to the wells of a microplate.
- Tracer Addition: The fluorescently labeled tracer is added to initiate the binding reaction.
- Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Detection: The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. A high FRET signal indicates that the tracer is bound to the kinase, while a low signal indicates displacement of the tracer by the inhibitor.
- Data Analysis: The IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the inhibitor concentration.



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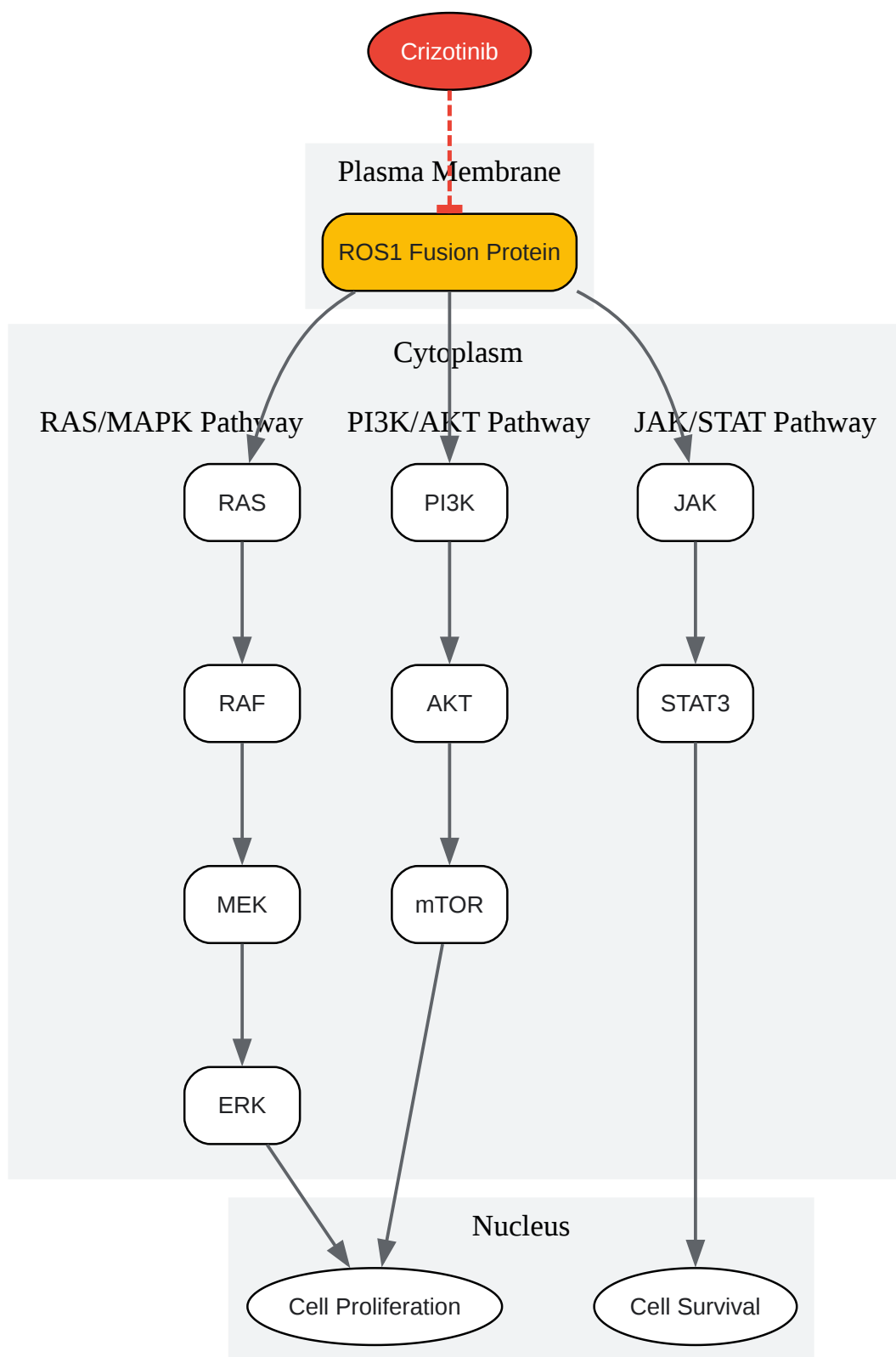
Workflow for an In Vitro Kinase Inhibition Assay.

## ROS1 Signaling Pathway and Inhibition by Crizotinib

ROS1 is a receptor tyrosine kinase that, when activated by gene fusion, can drive cancer cell growth and survival through the activation of several downstream signaling pathways.[3][4]

These include the STAT3, PI3K/AKT/mTOR, and RAS/RAF/MAPK (ERK) pathways.[5][6][7]

Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[8]



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Simplified ROS1 Signaling and Inhibition by Crizotinib.

## Comparison with Alternative ROS1 Inhibitors

While crizotinib is effective, acquired resistance can emerge, often through mutations in the ROS1 kinase domain.[9] This has spurred the development of next-generation ROS1 inhibitors with different selectivity profiles and the ability to overcome resistance mutations. Other clinically relevant ROS1 inhibitors include lorlatinib, entrectinib, and repotrectinib. Comparing the kinome profiles of these inhibitors is essential for selecting the most appropriate therapy for patients, particularly in the context of resistance. For instance, some inhibitors may have greater potency against specific resistance mutations or a more favorable off-target profile, leading to improved efficacy and tolerability.

## Conclusion

The kinome profiling of crizotinib reveals its activity against ROS1, ALK, and MET, among other kinases. This multi-targeted nature underscores the importance of comprehensive selectivity screening in drug development. The provided data and experimental protocols offer a framework for the comparative analysis of kinase inhibitors. Understanding the specific kinome profile of an inhibitor is critical for optimizing its clinical application, anticipating potential side effects, and developing strategies to overcome therapeutic resistance.

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